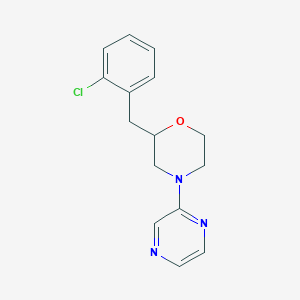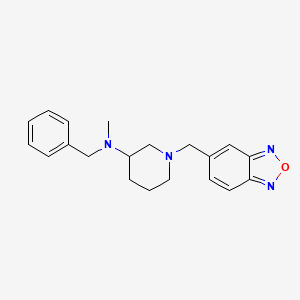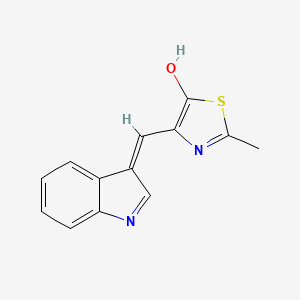![molecular formula C22H33N3O B5953152 [1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-3-(2-phenylethyl)piperidin-3-yl]methanol](/img/structure/B5953152.png)
[1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-3-(2-phenylethyl)piperidin-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-3-(2-phenylethyl)piperidin-3-yl]methanol is a complex organic compound that belongs to the class of piperidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-3-(2-phenylethyl)piperidin-3-yl]methanol typically involves multi-step organic reactions. One possible route includes:
Formation of the pyrazole ring: Starting with a suitable precursor, such as 2-methylpropyl hydrazine, and reacting it with a diketone to form the pyrazole ring.
Alkylation: The pyrazole ring is then alkylated with a halomethyl compound to introduce the piperidine moiety.
Formation of the piperidine ring: The intermediate is cyclized to form the piperidine ring.
Introduction of the phenylethyl group: The phenylethyl group is introduced via a nucleophilic substitution reaction.
Reduction: The final step involves the reduction of the intermediate to form the methanol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can further reduce the methanol group to a methyl group.
Substitution: The phenylethyl and pyrazole moieties can participate in nucleophilic or electrophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the piperidine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenated compounds, nucleophiles such as amines or thiols.
Hydrolysis conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Methyl derivatives.
Substitution products: Various substituted derivatives depending on the reagents used.
Hydrolysis products: Smaller fragments of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of novel compounds: The unique structure of this compound makes it a valuable intermediate in the synthesis of new organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology
Biochemical studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine
Drug development: Its structure suggests potential pharmacological activity, making it a candidate for drug discovery and development.
Therapeutic applications: It may have potential as a therapeutic agent for various diseases.
Industry
Material science: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of [1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-3-(2-phenylethyl)piperidin-3-yl]methanol would depend on its specific interactions with biological targets. Potential mechanisms include:
Binding to receptors: The compound may bind to specific receptors in the body, modulating their activity.
Enzyme inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal transduction: The compound may influence signal transduction pathways, leading to various cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
[1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-3-(2-phenylethyl)piperidin-3-yl]methane: Similar structure but lacks the methanol group.
[1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-3-(2-phenylethyl)piperidin-3-yl]ethanol: Similar structure with an ethanol group instead of methanol.
[1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-3-(2-phenylethyl)piperidin-3-yl]acetone: Similar structure with an acetone group.
Uniqueness
The presence of the methanol group in [1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-3-(2-phenylethyl)piperidin-3-yl]methanol provides unique chemical properties, such as increased polarity and potential for hydrogen bonding, which can influence its reactivity and interactions with biological targets.
Propiedades
IUPAC Name |
[1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-3-(2-phenylethyl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O/c1-18(2)13-20-14-21(24-23-20)15-25-12-6-10-22(16-25,17-26)11-9-19-7-4-3-5-8-19/h3-5,7-8,14,18,26H,6,9-13,15-17H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBHCLIRQMMABU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NNC(=C1)CN2CCCC(C2)(CCC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 4-(5-{[3-(phenylacetyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5953082.png)

![1-{1-ethyl-4-[4-(2-furoyl)-1-piperazinyl]-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B5953095.png)
![methyl 4-hydroxy-2-methyl-3-[(2-methyl-1-piperidinyl)methyl]-6-quinolinecarboxylate](/img/structure/B5953100.png)
![2-(3-BROMOPHENYL)-N-[(FURAN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE](/img/structure/B5953102.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(2-methoxyethyl)-N-methyl-1,3-benzoxazole-6-carboxamide](/img/structure/B5953133.png)
![5-amino-6-[(4-methoxyphenyl)sulfonyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5953144.png)
![N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B5953158.png)
![2,3-dimethoxy-N-{[1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B5953163.png)

![8-({[2-(2-METHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE](/img/structure/B5953171.png)

![ethyl 3-benzyl-1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinecarboxylate](/img/structure/B5953180.png)
